molecular formula C₂₁H₁₁D₄N₃O₄ B1141183 Deferasirox-d4 CAS No. 1133425-75-8

Deferasirox-d4

Cat. No.: B1141183
CAS No.: 1133425-75-8
M. Wt: 377.39
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Description

Deferasirox-d4 is a deuterated form of Deferasirox, an iron chelator used primarily to treat chronic iron overload due to blood transfusions. This compound is particularly significant in the treatment of conditions such as thalassemia and other chronic anemias where patients require frequent blood transfusions .

Mechanism of Action

Target of Action

Deferasirox-d4 primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, but its overload can lead to harmful effects. This compound, being an iron chelator, binds to iron and helps in its removal from the body .

Mode of Action

This compound works by binding to trivalent (ferric) iron, for which it has a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This complex is then eliminated via the kidneys , thereby reducing the iron overload in the body.

Biochemical Pathways

The main pathway of this compound metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A small percentage (6%) of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of this compound and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The bioavailability of this compound is higher than expected, with a Cmax of 99.5 (FCT) and 69.7 (DT) μMol/L; AUC: 1278 (FCT) and 846 (DT), P < 0.0001 .

Result of Action

The primary result of this compound action is the reduction of iron overload in the body . By binding to iron and forming a stable complex, it facilitates the removal of excess iron from the body . This is particularly beneficial in conditions like chronic iron overload due to blood transfusions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food can affect its bioavailability . Therefore, it is recommended to take this compound at least 30 minutes before food . Furthermore, dose adjustment may be required for patients with hepatic impairment and upon coadministration with strong UGT inducers or bile acid sequestrants .

Biochemical Analysis

Biochemical Properties

Deferasirox-d4, like Deferasirox, is a tridentate ligand with high affinity and specificity for iron . The active form is highly lipophilic and is bound almost exclusively to serum albumin . It interacts with iron in a 2:1 ratio . This interaction forms a stable complex which is then eliminated via the kidneys .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit pancreatic cancer cell proliferation in a dose-dependent manner . Additionally, it has been shown to have antiproliferative effects resulting from the essential role played by iron in cell processes .

Molecular Mechanism

The mechanism of action of this compound involves binding to trivalent (ferric) iron . Two molecules of this compound are capable of binding to one atom of iron . This binding forms a stable complex which is then eliminated via the kidneys .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been observed that the effects of this compound on cell cycle, proliferation, and apoptosis vary over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been found that orally administered this compound at 160 and 200 mg/kg suppressed xenograft tumor growth with no serious side effects .

Metabolic Pathways

The main metabolic pathway for this compound is glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of this compound and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to Deferasirox . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 hours post-dose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deferasirox-d4 involves the incorporation of deuterium atoms into the Deferasirox molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the cost of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Deferasirox-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Scientific Research Applications

Deferasirox-d4 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deferasirox-d4 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound in biological systems. Additionally, its oral administration makes it more convenient for patients compared to injectable alternatives .

Properties

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQWVMAQOTZIW-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649447, DTXSID70678699
Record name 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133425-75-8, 1133425-79-2
Record name 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 3.5 g of 4-hydrazinobenzoic acid are boiled under reflux for 2 h in 75 ml of ethanol. The crystals precipitating on cooling are washed with ethanol. After drying, 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]-benzoic acid remains as colorless crystals of m.p. 264-265 C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 0.7 g (2.92 mmol) of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 0.52 g (3.44 mmol) of 4-hydrazinobenzoic acid in 5 ml of N-methylpyrrolidone and 5 ml of propionic acid is heated to 120° C. The mixture is maintained at this temperature and stirred for 1 hour. After completion of the reaction, the mixture is cooled and poured onto crushed ice. The resulting crystals are aspirated and washed with water. After drying, 0.99 g of raw deferasirox is obtained, i.e. 91% of the theory, with an HPLC content of 92.9% and a melting temperature of 250 to 261° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 0.7 g (2.92 mmol) of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 0.52 g (3.44 mmol) of 4-hydrazinobenzoic acid in 5 ml of methoxypropionic acid is heated to 100° C. The mixture is maintained and stirred at this temperature for 1 hour. After completion of the reaction, the mixture is cooled and 5 ml of ethyl acetate are added. The resulting mixture is stirred for 10 minutes, then it is filtered and the crystals are washed with ethyl acetate. After drying, 0.66 g of raw deferasirox is obtained, i.e. 60% of the theory, with an HPLC content of 99.3% and a melting temperature of 259 to 263° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of methanol (450.0 ml), 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one (30.0 gm) were stir for 10 min at 25-30° C. To the above contents 4-hydrazino benzoic acid (20.03 gm) was added. The contents were heated to reflux temperature 65-70° C. The contents were maintained for 4 hours at 65-70° C. The reaction mass was cooled Slowly to 0-5° C. and maintained it for 1 hour at 0-5° C. The reaction mass was filtered and washed with methanol (30.0 ml). Compound was taken into methylene chloride and stir for 10 min 25-30° C. The contents were heated to reflux temperature (40-45° C.) and maintained the contents for 1 hr at reflux temperature. Cool the contents to 25-30° C. and stirred for 1 hr at 25-30° C. The reaction mass was filtered and washed with methylene chloride (30.0 ml). Dried the compound at 60-65° C. Yield: 79.0%.
Quantity
20.03 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
79%

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